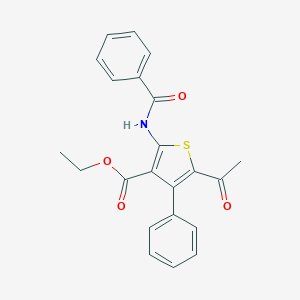![molecular formula C16H16ClNO3 B421217 ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate CAS No. 339285-62-0](/img/structure/B421217.png)
ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate is a synthetic compound with a complex molecular structure. This compound, part of the benzofuran family, is distinguished by its unique substituents, making it an intriguing subject for research in various scientific fields. Its molecular structure confers specific chemical and physical properties that are essential in different industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate typically involves multi-step reactions:
Step 1: Formation of the benzofuran ring through a cyclization reaction.
Step 2: Introduction of the chloro and methyl groups via halogenation and alkylation.
Step 3: Addition of the ethyl ester group through esterification.
Step 4: Functionalization with the (E)-(prop-2-en-1-ylimino)methyl group via a condensation reaction.
Industrial Production Methods
Industrially, this compound can be synthesized using automated reactors which ensure precise control over reaction conditions such as temperature, pressure, and pH. The process often involves high-purity reagents to achieve a high yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate undergoes various chemical reactions:
Oxidation: This compound can be oxidized to introduce new functional groups or alter its oxidation state.
Reduction: Reduction reactions can lead to the removal of specific functional groups, resulting in a different set of chemical properties.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of existing groups with new ones.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide for nucleophilic substitution, aluminum chloride for electrophilic substitution.
Major Products
Oxidation Products: Aldehydes, ketones.
Reduction Products: Alkanes, amines.
Substitution Products: Various substituted benzofurans.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate has several applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Potentially used in the development of new pharmaceuticals due to its unique structure.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The effects of ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate are often related to its interaction with molecular targets:
Molecular Targets: Enzymes, receptors.
Pathways Involved: Can influence metabolic pathways by modulating enzyme activity or receptor binding, leading to altered cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-chloro-1-benzofuran-2-carboxylate
4-chloro-3-methyl-1-benzofuran
Ethyl 4-chloro-5-methyl-1-benzofuran-2-carboxylate
Uniqueness
Ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate stands out due to its specific combination of functional groups. This unique structure imparts distinct chemical properties, making it particularly valuable for targeted research and industrial applications.
Eigenschaften
IUPAC Name |
ethyl 4-chloro-3-methyl-5-(prop-2-enyliminomethyl)-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-4-8-18-9-11-6-7-12-13(14(11)17)10(3)15(21-12)16(19)20-5-2/h4,6-7,9H,1,5,8H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZUUDRPJBZAQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)C=NCC=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
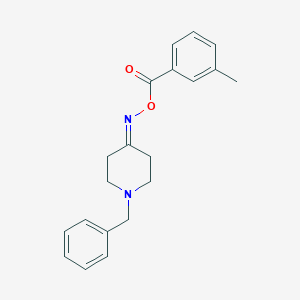
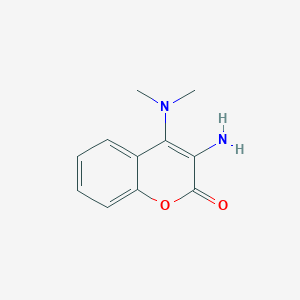
![3-{[1-(hydroxymethyl)propyl]amino}-2-nitro-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B421139.png)
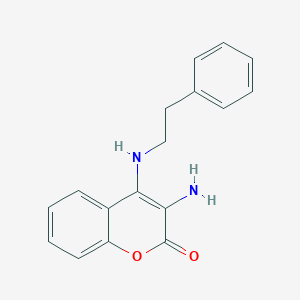
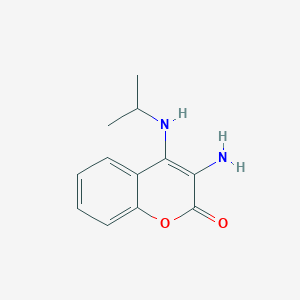
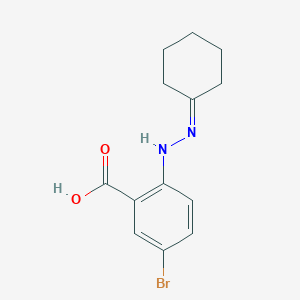
![[2-(2-phenylethyliminomethyl)-1H-indol-3-yl] 4-methylbenzenesulfonate](/img/structure/B421144.png)
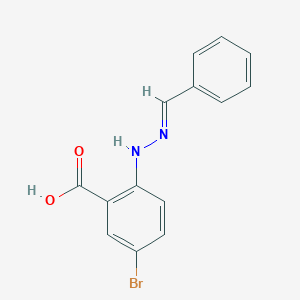
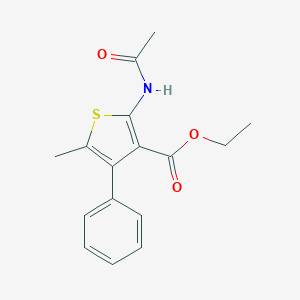
![4-phenyl-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-2-one](/img/structure/B421149.png)
![1,2,3,4,7,8,9,10-Octahydro-12H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidin-12-one](/img/structure/B421151.png)
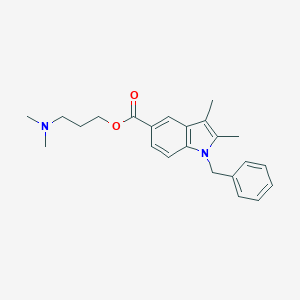
![Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B421156.png)
